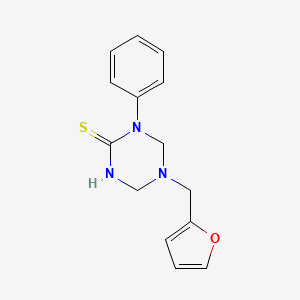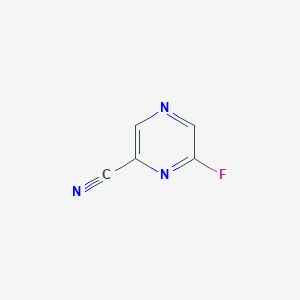
1-Allyl-1-o-tolyl-but-3-enylamine
Overview
Description
1-Allyl-1-o-tolyl-but-3-enylamine is a biochemical compound with the molecular formula C14H19N . It has a molecular weight of 201.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-Allyl-1-o-tolyl-but-3-enylamine is represented by the linear formula C14H19N . The InChI code for this compound is 1S/C14H19N/c1-4-10-14(15,11-5-2)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11,15H2,3H3 .Scientific Research Applications
Synthesis and Chemical Transformations
- Stereospecific Catalysis : A study demonstrated the palladium-catalyzed arylation of an allylic hydroxy phosphonate derivative, achieving formal synthesis of (S)-(+)-ar-turmerone. This showcases the potential of similar allylic compounds in stereospecific synthesis processes (Rowe & Spilling, 2003).
- Enzymatic Resolution : Another research focused on the lipase-catalyzed asymmetric acylation of secondary amino groups, demonstrating high enantioselectivity. This indicates the role of such structures in achieving optical purity in synthetic chemistry (Kovács et al., 2017).
- Tandem Reactions : The utility of silyl-substituted 1,3-butadienes in various chemical reactions, including Diels-Alder and allylation, was reviewed. Such compounds are instrumental in constructing complex molecular architectures, indicating the versatility of allyl-based compounds in synthetic strategies (Zhao, Zhang, & Xi, 2011).
Material Science and Catalysis
- Ionic Liquids : Research on 1-allyl-3-methylimidazolium carboxylate ionic liquids highlighted their significant properties, such as conductivity and density, which are crucial for applications in material science and as solvents in catalytic processes (Xu et al., 2016).
- Catalytic Applications : The synthesis of enantiopure benzyl homoallylamines through indium-mediated allylation, followed by enzymatic kinetic resolution, exemplifies the integration of catalysis and chiral synthesis. Such methodologies are pivotal in the pharmaceutical industry for the creation of bioactive molecules with high enantiopurity (Hietanen et al., 2010).
Mechanism of Action
properties
IUPAC Name |
4-(2-methylphenyl)hepta-1,6-dien-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-4-10-14(15,11-5-2)13-9-7-6-8-12(13)3/h4-9H,1-2,10-11,15H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQSIRMUSCZYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC=C)(CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



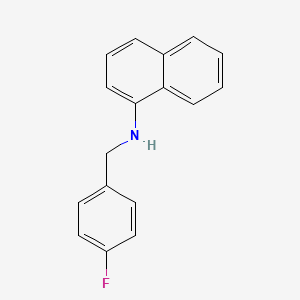
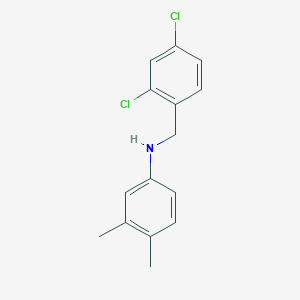
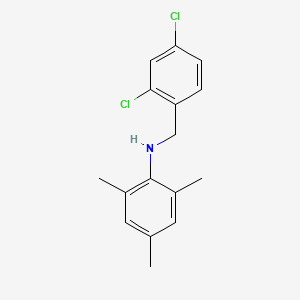

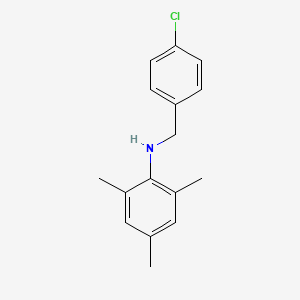
![2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-](/img/structure/B3131643.png)


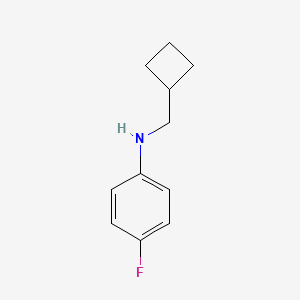
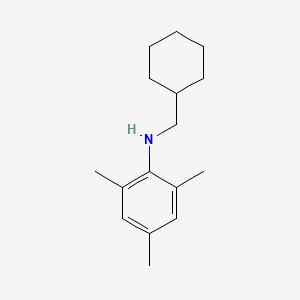
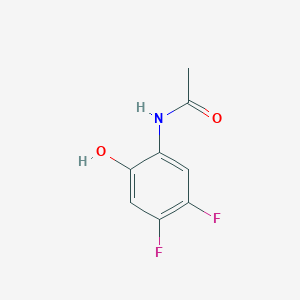
![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)
